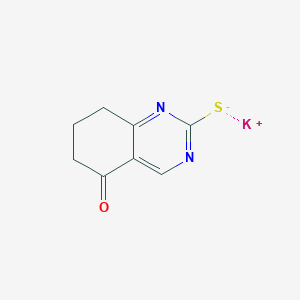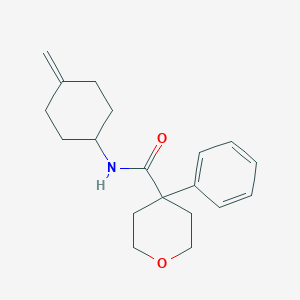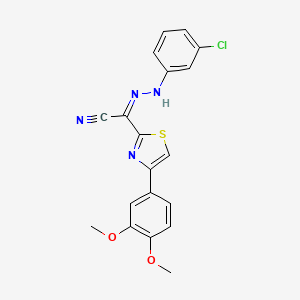
Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide” is a chemical compound with the CAS Number: 2031260-44-1 . It has a molecular weight of 218.32 . The IUPAC name for this compound is potassium 5-oxo-5,6,7,8-tetrahydroquinazoline-2-thiolate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H8N2OS.K/c11-7-3-1-2-6-5 (7)4-9-8 (12)10-6;/h4H,1-3H2, (H,9,10,12);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to possess diverse pharmacological activities .
Mode of Action
Quinazolinones have been reported to exhibit various pharmacological activities such as cns depressant, hypnotic, anti-inflammatory, muscle relaxants, and antineoplastic activity .
Biochemical Pathways
Quinazolinones have been reported to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Quinazolinones have been reported to exhibit various pharmacological activities, indicating their potential to induce significant molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is its ease of synthesis using different methods. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide. One potential direction is the synthesis of novel compounds based on the structure of this compound with improved biological activities. Another direction is the investigation of the mechanism of action of this compound and its potential targets. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to improved yields and purity. Finally, further studies are needed to evaluate the potential applications of this compound in various fields, including medicinal chemistry, biochemistry, and materials science.
Conclusion:
In conclusion, this compound is a sulfur-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods and has been shown to have anticancer, antioxidant, and anti-inflammatory properties. However, the mechanism of action of this compound is not well understood, and further studies are needed to evaluate its potential applications.
Synthesemethoden
Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with thioacetamide and potassium hydroxide. Another method involves the reaction of anthranilic acid with thioacetamide and potassium carbonate. The synthesis of this compound using these methods has been reported to be efficient and straightforward.
Wissenschaftliche Forschungsanwendungen
Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide has been shown to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit anticancer activity against different cancer cell lines. It has also been shown to have antioxidant and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of novel compounds with potential biological activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;5-oxo-7,8-dihydro-6H-quinazoline-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS.K/c11-7-3-1-2-6-5(7)4-9-8(12)10-6;/h4H,1-3H2,(H,9,10,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZKQQJWMQUNM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)

![[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane](/img/structure/B2978636.png)
![N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2978639.png)
![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)



![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2978654.png)
